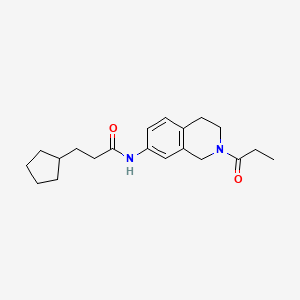

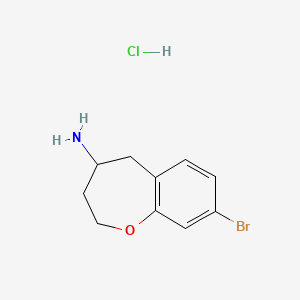

![molecular formula C19H26N2O4 B2641589 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone CAS No. 478079-94-6](/img/structure/B2641589.png)

1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Complex Formation

The compound 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone is used in the synthesis of internally chelated imidazolidinone and oxazolidinone Fischer carbene complexes. These complexes, where the metal is chromium or tungsten, are synthesized using different methods, involving the addition of imidazolidinone or lithiated imidazolidinone to methoxy carbene complex or acetoxy carbene complex. The synthesis process includes aldol condensations and alkylations, and the final products find applications in various chemical processes (Powers et al., 2001).

Catalytic Use in Oxidation Reactions

This compound demonstrates its utility in catalysis, specifically in the catalytic use of o-iodoxybenzoic acid (IBX) in the presence of Oxone for oxidation reactions. This catalytic process is user- and eco-friendly and is particularly useful for the oxidation of primary and secondary alcohols in solvent mixtures. It also involves the in situ (re)oxidation of 2-iodosobenzoic acid (IBA) by Oxone, showcasing a novel and less hazardous approach for catalytic oxidation (Thottumkara et al., 2005).

Investigation of Photoisomerization Processes

Research on the photoisomerization of 2H,6H-thiin-3-one 1-oxides to 3H,7H-[1,2]oxathiepin-4-ones involved the use of derivatives similar to the target compound. These studies help in understanding the behavior of such compounds under irradiation and their potential transformations, which can be crucial in photochemical applications and the study of reaction mechanisms (Kowalewski & Margaretha, 1993).

Synthesis of Retinoid X Receptor-specific Ligands

The compound is also involved in the synthesis of novel oxime ligands that activate the retinoid X receptors (RXRs). These ligands, termed rexinoids, are potent inducers of differentiation of preadipocytes to adipocytes and have potential therapeutic implications for metabolic disorders, including obesity and diabetes (Canan Koch et al., 1999).

Synthesis of Heterocyclic Compounds

The compound is also a precursor in the synthesis of heterocyclic compounds with a wide application in pharmaceutical industry, medicinal, and drug research. Heterocyclic compounds are crucial building blocks in the synthesis of various active pharmaceutical ingredients and play a significant role in the development of new drugs (Wanjari, 2020).

特性

IUPAC Name |

[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-13(22)21-18(2,3)11-15(12-19(21,4)5)20-25-17(23)14-7-9-16(24-6)10-8-14/h7-10H,11-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUSCJJIZJQKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=NOC(=O)C2=CC=C(C=C2)OC)CC1(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

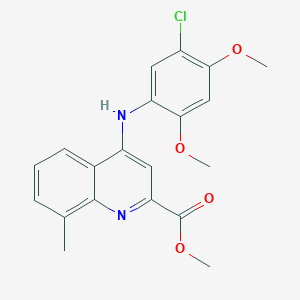

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)

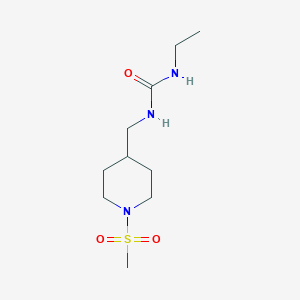

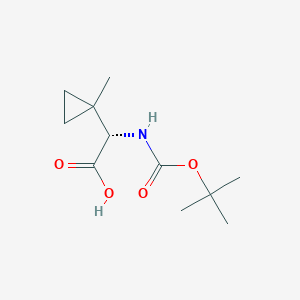

![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)

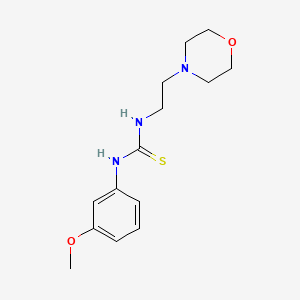

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2641517.png)

![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)

![3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2641529.png)